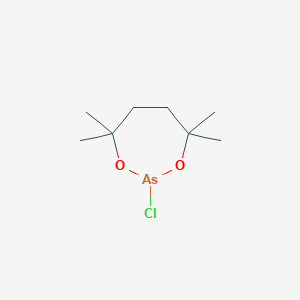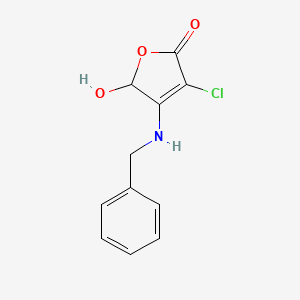![molecular formula C14H28O2Si B14238934 7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal CAS No. 207127-88-6](/img/structure/B14238934.png)
7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal is an organic compound with the molecular formula C14H28O2Si. It is a silyl ether derivative of an aldehyde, characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which in turn is bonded to a hept-2-enal structure. This compound is of interest in organic synthesis due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the silyl ether. The aldehyde functionality can be introduced through various methods, including oxidation of primary alcohols or selective reduction of carboxylic acids or esters.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar protection and oxidation/reduction strategies. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be cleaved under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deprotection Reagents: Tetrabutylammonium fluoride (TBAF), hydrochloric acid.
Major Products Formed
Oxidation: 7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylheptanoic acid.
Reduction: 7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enol.
Deprotection: 7-Hydroxy-2-methylhept-2-enal.
Applications De Recherche Scientifique
7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for sensitive hydroxyl functionalities in biochemical studies.
Medicine: Investigated for its potential role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal primarily involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group provides stability and protection to hydroxyl functionalities. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions, allowing for controlled deprotection and subsequent functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-{[tert-Butyl(dimethyl)silyl]oxy}methyl-7-methylbicyclo[2.2.1]heptan-2-one
- 7-{[tert-Butyl(dimethyl)silyl]oxy}methyl-7-(methylsulfanyl)bicyclo[2.2.1]hept-5-en-2-one
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal is unique due to its combination of an aldehyde and a silyl ether in a single molecule. This dual functionality allows for versatile reactivity and protection strategies in organic synthesis. The presence of the tert-butyl(dimethyl)silyl group provides enhanced stability compared to other protecting groups, making it a valuable compound in various synthetic applications.
Propriétés
Numéro CAS |
207127-88-6 |
|---|---|
Formule moléculaire |
C14H28O2Si |
Poids moléculaire |
256.46 g/mol |
Nom IUPAC |
7-[tert-butyl(dimethyl)silyl]oxy-2-methylhept-2-enal |
InChI |
InChI=1S/C14H28O2Si/c1-13(12-15)10-8-7-9-11-16-17(5,6)14(2,3)4/h10,12H,7-9,11H2,1-6H3 |
Clé InChI |
YFYAAKUBLMANKL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCCCO[Si](C)(C)C(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)
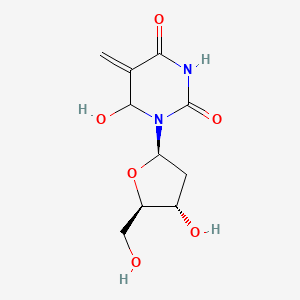

![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)

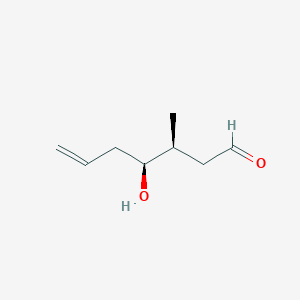
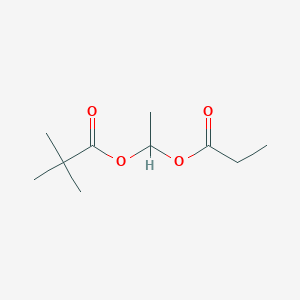
![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
